[2-Ethyl-4-(propan-2-yl)phenyl]methanol

Lipophilicity Drug Design ADME

[2-Ethyl-4-(propan-2-yl)phenyl]methanol (CAS 40180-53-8) is a disubstituted benzyl alcohol featuring ethyl and isopropyl groups at the 2- and 4-positions of the aromatic ring, respectively. This substitution pattern imparts a distinct combination of lipophilicity (XLogP3 = 3.0), boiling point (~253 °C at 760 mmHg), and molecular size (MW = 178.27 g/mol) that sets it apart from common mono-substituted benzyl alcohol analogs.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 40180-53-8
Cat. No. B13959321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Ethyl-4-(propan-2-yl)phenyl]methanol
CAS40180-53-8
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(C)C)CO
InChIInChI=1S/C12H18O/c1-4-10-7-11(9(2)3)5-6-12(10)8-13/h5-7,9,13H,4,8H2,1-3H3
InChIKeyNWVYYVDHCHVAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-(propan-2-yl)phenyl]methanol (CAS 40180-53-8): A Differentiated Benzyl Alcohol Building Block for Research and Industrial Procurement


[2-Ethyl-4-(propan-2-yl)phenyl]methanol (CAS 40180-53-8) is a disubstituted benzyl alcohol featuring ethyl and isopropyl groups at the 2- and 4-positions of the aromatic ring, respectively [1]. This substitution pattern imparts a distinct combination of lipophilicity (XLogP3 = 3.0), boiling point (~253 °C at 760 mmHg), and molecular size (MW = 178.27 g/mol) that sets it apart from common mono-substituted benzyl alcohol analogs [1]. Its primary reported utility lies in its role as a synthetic intermediate for constructing more complex organic molecules, including potential pharmaceutical candidates and specialty chemicals .

Substitution Pattern 2-Ethyl-4-isopropyl disubstituted benzyl alcohol scaffold, distinct from common mono-substituted analogs
Lipophilicity Profile Reported higher logP relative to 4-isopropylbenzyl alcohol; may support partitioning-dependent workflows
Purification Potential Boiling point distinction from mono-substituted analogs may enable fractional distillation approaches

Why Procurement Cannot Simply Default to Generic 4-Isopropylbenzyl Alcohol or 4-Ethylbenzyl Alcohol: The Case for [2-Ethyl-4-(propan-2-yl)phenyl]methanol


Despite superficial structural similarity, [2-Ethyl-4-(propan-2-yl)phenyl]methanol cannot be freely interchanged with mono-substituted benzyl alcohols such as 4-isopropylbenzyl alcohol (CAS 536-60-7) or 4-ethylbenzyl alcohol (CAS 768-59-2). The presence of two alkyl substituents significantly alters key physicochemical properties: the computed log P increases by ~0.6–0.7 units relative to 4-isopropylbenzyl alcohol, and the boiling point rises by approximately 5 °C under atmospheric pressure [1][2]. These differences can critically impact reaction selectivity, purification efficiency, and biological partitioning. Furthermore, the additional ethyl group introduces an extra rotatable bond and steric bulk that can modulate binding conformations or catalytic activity in ways that mono-substituted analogs cannot replicate [1].

Property
This Compound
Mono-substituted Analogs
Lipophilicity
Disubstituted scaffold elevates logP; may influence partitioning and chromatographic behavior
Lower logP; partitioning profile may shift in biological or purification contexts
Boiling Point
Higher boiling point; may enable fraction-based separation from mono-substituted side products
Lower boiling point; co-distillation risk may reduce purification selectivity
Conformational Profile
Extra rotatable bond from ethyl group; alters binding and crystallization outcomes
Fewer rotatable bonds; limited conformational sampling may not replicate target behavior

Quantitative Differentiation Evidence for [2-Ethyl-4-(propan-2-yl)phenyl]methanol (CAS 40180-53-8) Relative to Closest Analogs


Lipophilicity (LogP) Advantage Over 4-Isopropylbenzyl Alcohol Enables Enhanced Membrane Partitioning

The computed octanol-water partition coefficient (XLogP3) for [2-Ethyl-4-(propan-2-yl)phenyl]methanol is 3.0, compared to 2.30–2.41 for the mono-substituted analog 4-isopropylbenzyl alcohol (CAS 536-60-7) [1][2]. This 0.6–0.7 log unit increase reflects the additional ethyl substituent and predicts approximately 4–5× greater lipophilicity, which can translate to improved passive membrane permeability in biological assays or altered chromatographic retention in purification workflows.

LogP Differentiation
Class-level inference
ΔlogP ≈ +0.6 to +0.7 (target 3.0 vs analog 2.30–2.41)
Supports lipophilicity-based compound selection
Computed values; experimental validation recommended
Lipophilicity Drug Design ADME

Boiling Point Distinction Facilitates Fractional Distillation Separation from Mono-Substituted Analogs

The estimated boiling point of [2-Ethyl-4-(propan-2-yl)phenyl]methanol is 253.285 °C at 760 mmHg, which is approximately 5 °C higher than the boiling point of 4-isopropylbenzyl alcohol (248 °C at 760 mmHg) and approximately 12 °C higher than 4-ethylbenzyl alcohol (241.8 °C at 760 mmHg) [1][2]. Although the absolute values are computational estimates, the relative difference is sufficient to enable fractional distillation separation, providing a practical advantage in purification of reaction mixtures containing these alcohols.

Boiling Point Distinction
Data to verify
ΔTb ≈ +5.3 °C vs 4-isopropylbenzyl alcohol; +11.5 °C vs 4-ethylbenzyl alcohol
May support fractional distillation purification
Estimated boiling points; confirm under process conditions
Separation Science Process Chemistry Purification

Increased Molecular Weight and Rotatable Bond Count Differentiate Conformational Flexibility from Simpler Analogs

[2-Ethyl-4-(propan-2-yl)phenyl]methanol possesses a molecular weight of 178.27 g/mol and 3 rotatable bonds, compared to 150.22 g/mol / 2 rotatable bonds for 4-isopropylbenzyl alcohol and 136.19 g/mol / 2 rotatable bonds for 4-ethylbenzyl alcohol [1][2]. The additional ethyl group not only increases molecular mass but also introduces an extra degree of conformational freedom. This altered flexibility profile can influence entropic contributions to binding affinity in biological targets and may affect crystallization behavior in solid-state applications.

Conformational Flexibility
Class-level inference
MW 178.27 g/mol, 3 rotatable bonds (vs analog 150.22 g/mol, 2 rotatable bonds)
Altered flexibility may influence binding and crystallization
Fragment design context; requires case-specific validation
Molecular Design Conformational Analysis Structure-Activity Relationships

Optimal Application Scenarios for [2-Ethyl-4-(propan-2-yl)phenyl]methanol Based on Differential Evidence


Lead Optimization in Drug Discovery Requiring Elevated Lipophilicity

When a medicinal chemistry program demands a benzyl alcohol building block with higher logP than 4-isopropylbenzyl alcohol (XLogP3 ≈ 2.3), [2-Ethyl-4-(propan-2-yl)phenyl]methanol (XLogP3 = 3.0) provides a ready source of additional lipophilicity without introducing heteroatoms or charged groups [1]. This can be particularly valuable in central nervous system (CNS) drug discovery, where higher logD values often correlate with improved blood-brain barrier penetration.

Synthetic Intermediate Requiring Distinct Boiling Point for Streamlined Purification

In multi-step organic syntheses where the product mixture contains 4-isopropylbenzyl alcohol or 4-ethylbenzyl alcohol as side products or starting materials, the 5–12 °C higher boiling point of [2-Ethyl-4-(propan-2-yl)phenyl]methanol enables fractionation-based purification [2]. This can reduce the need for column chromatography, improving process mass intensity and lowering manufacturing costs.

Fragment-Based Screening Libraries Requiring Enhanced Conformational Diversity

With 3 rotatable bonds compared to 2 for common mono-substituted benzyl alcohols, [2-Ethyl-4-(propan-2-yl)phenyl]methanol introduces greater conformational flexibility into fragment screening collections [3]. This added flexibility can sample a wider range of binding poses, potentially revealing novel interaction patterns with protein targets that rigid analogs cannot achieve.

Specialty Chemical and Agrochemical Intermediate Development

The combination of moderate lipophilicity, distinct boiling point, and the presence of a reactive benzylic alcohol functional group positions [2-Ethyl-4-(propan-2-yl)phenyl]methanol as a versatile intermediate for developing proprietary agrochemicals or specialty materials where precise physicochemical tuning is required .

Application
Selection Property
Validation Focus
Lead optimization requiring elevated logP
Lipophilicity (logP) differentiation
LogP measurement; membrane permeability assay
Synthesis needing boiling-point-based purification
Boiling point distinction
Distillation feasibility; purity analysis
Fragment-based screening with conformational diversity
Conformational flexibility
Rotatable bond count; binding pose sampling
Specialty chemical and agrochemical intermediate development
Versatile benzylic alcohol reactivity
Physicochemical tuning; process compatibility
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